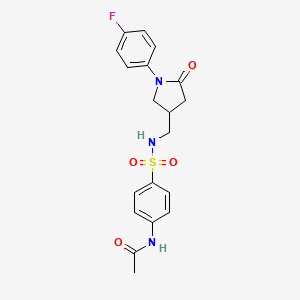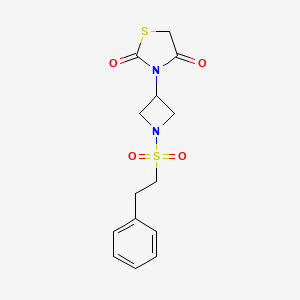
3-(1-(Phenethylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(1-(Phenethylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione” is a derivative of thiazolidine-2,4-dione . Thiazolidine-2,4-diones are five-membered heterocyclic compounds that contain a thiazole ring with carbonyl moieties at positions 2 and 4 . These compounds are known for their diverse pharmacological activities, including antimicrobial, antioxidant, and anticancer properties .
Synthesis Analysis
Thiazolidine-2,4-dione derivatives are synthesized using various physiochemical parameters and spectral techniques such as 1H-NMR, IR, MS, etc . The synthesis involves the use of deep eutectic solvents, which act as both solvents and catalysts . A screening of 20 choline chloride-based deep eutectic solvents for thiazolidinedione synthesis was performed to find the most suitable solvent .Molecular Structure Analysis
Thiazolidine-2,4-dione is a five-membered heterocyclic compound. The thiazole ring in its structure contains the carbonyl moiety at positions 2 and 4, the -NH group, and the methylene group (–CH2), which allows for various modifications of the molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazolidine-2,4-dione derivatives include the Knoevenagel condensation . The synthesis process involves the reaction of substituted aniline with thionyl chloride, 2-cyanoiminoradical-1,3-thiazolidine, and K2CO3 in acetonitrile solution .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazolidine-2,4-dione derivatives can be established using physiochemical parameters and spectral techniques . For example, one of the synthesized compounds, 3-((1,3-dioxoisoindolin-2-yl)methyl)thiazolidine-2,4-dione (LPSF/FT-01), is a white solid with a melting point of 172 °C .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 3-(1-(Phenethylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione, focusing on six unique applications:
Antimicrobial Activity
3-(1-(Phenethylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione has shown promising antimicrobial properties. The thiazolidine-2,4-dione scaffold is known for its ability to inhibit bacterial growth by targeting essential enzymes and cellular processes. This compound can be particularly effective against resistant strains of bacteria, making it a valuable candidate for developing new antibiotics .
Antioxidant Properties
The compound exhibits significant antioxidant activity, which is crucial in protecting cells from oxidative stress and damage caused by free radicals. This property is beneficial in preventing various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. The antioxidant potential of this compound can be harnessed in developing therapeutic agents aimed at mitigating oxidative damage .
Hypoglycemic Effects
3-(1-(Phenethylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione has been studied for its hypoglycemic effects, particularly in the management of diabetes. The thiazolidine-2,4-dione moiety is known to improve insulin sensitivity and regulate blood glucose levels by activating peroxisome proliferator-activated receptor gamma (PPAR-γ). This makes it a potential candidate for developing new antidiabetic drugs .
Anti-inflammatory Activity
This compound has demonstrated anti-inflammatory properties, which are essential in treating various inflammatory conditions. By inhibiting the production of pro-inflammatory cytokines and mediators, it can reduce inflammation and provide relief in conditions such as arthritis, inflammatory bowel disease, and other chronic inflammatory disorders .
Neuroprotective Effects
Research has indicated that 3-(1-(Phenethylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione may have neuroprotective effects. It can protect neurons from damage caused by oxidative stress and inflammation, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This compound’s ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurological disorders .
Anticancer Potential
The compound has shown potential in anticancer research due to its ability to induce apoptosis (programmed cell death) in cancer cells. It can inhibit the proliferation of cancer cells by targeting specific pathways involved in cell growth and survival. This makes it a promising candidate for developing new anticancer therapies .
Mecanismo De Acción
Direcciones Futuras
The future directions in the research of thiazolidine-2,4-dione derivatives involve exploring their potential as antimicrobial, antioxidant, and anticancer agents . The development of more effective and less toxic drugs for cancer treatment is a constant challenge , and thiazolidine-2,4-dione derivatives may play a significant role in this endeavor. Further studies are needed to confirm their viability .
Propiedades
IUPAC Name |
3-[1-(2-phenylethylsulfonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c17-13-10-21-14(18)16(13)12-8-15(9-12)22(19,20)7-6-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXNYFAAHCWMGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CCC2=CC=CC=C2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(Phenethylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-(2,4-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2695039.png)
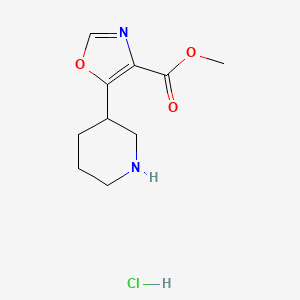

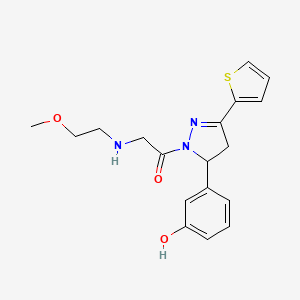
![N-(4-bromophenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2695044.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2695049.png)
![1-ethyl-3,9-dimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2695050.png)
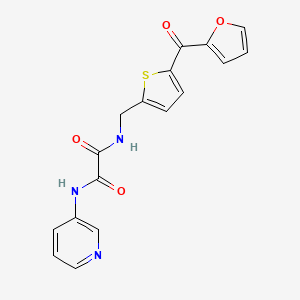
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 5-(dimethylsulfamoyl)-2-(morpholin-4-yl)benzoate](/img/structure/B2695053.png)


![N-(2,5-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2695061.png)
